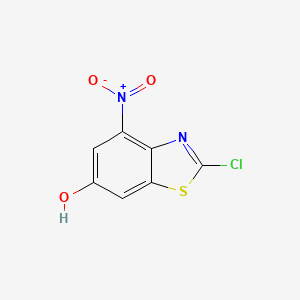![molecular formula C7H4BrN3O2 B3219339 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190317-78-2](/img/structure/B3219339.png)
7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine
Overview
Description
The compound “7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine” is a derivative of pyrrolopyridine. It has a molecular weight of 197.03 . The IUPAC name for this compound is 7-bromo-1H-pyrrolo[3,2-c]pyridine .
Molecular Structure Analysis
The molecular structure of 7-bromo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrolopyridine core with a bromine atom attached at the 7th position . The InChI code for this compound is 1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a storage temperature of 2-8°C . The compound has a boiling point of 338°C and a density of 1.770 .Mechanism of Action
While the specific mechanism of action for 7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine is not available, it’s worth noting that pyrrolopyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Safety and Hazards
Future Directions
Pyrrolopyridine derivatives, including 7-bromo-1H-pyrrolo[2,3-c]pyridine, have shown promise in inhibiting FGFRs, which play a crucial role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy and are likely to be the focus of future research and development .
Properties
IUPAC Name |
7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVWXIXPMLKSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271691 | |
| Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-78-2 | |
| Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219268.png)

![3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3219286.png)

![3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219297.png)
![3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219316.png)
![6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219324.png)
![4-bromo-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3219325.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B3219337.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219356.png)
![6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219360.png)
![7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219368.png)
